

Technical Guide: Chemical Properties of 6-Heptyltetrahydro-2H-pyran-2-one-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Heptyltetrahydro-2H-pyran-2-one-d4

Cat. No.: B12368726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyltetrahydro-2H-pyran-2-one-d4 is the deuterated form of 6-heptyltetrahydro-2H-pyran-2-one, a saturated δ -lactone also known as δ -dodecalactone. As a stable isotope-labeled compound, it serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis by mass spectrometry and as a tracer to elucidate the metabolic fate of the parent compound.^[1] This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological relevance of **6-Heptyltetrahydro-2H-pyran-2-one-d4**.

Chemical and Physical Properties

The chemical properties of **6-Heptyltetrahydro-2H-pyran-2-one-d4** are primarily derived from its non-deuterated analogue, δ -dodecalactone. The substitution of four hydrogen atoms with deuterium results in a slightly higher molecular weight but does not significantly alter its other physical and chemical characteristics.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ D ₄ O ₂	N/A
Molecular Weight	202.33 g/mol	N/A
CAS Number	1394230-38-6	N/A
Synonyms	δ-Laurolactone-d4	N/A
Appearance	Colorless to pale yellow, viscous liquid	[2][3]
Odor	Fruity, peach-like, creamy, oily	[4][5][6]
Melting Point	-12 °C	[2][3][6]
Boiling Point	140-141 °C at 1 mmHg; 295- 296 °C at 760 mmHg (estimated)	[2][5][7]
Density	0.942 g/mL at 25 °C	[2][5][6]
Refractive Index	n _{20/D} 1.460	[2][5][6]
Solubility	Insoluble in water; Soluble in alcohol and oils	[2][3][7]
XLogP3	3.6	[3]

Experimental Protocols

Detailed methodologies for the analysis of **6-Heptyltetrahydro-2H-pyran-2-one-d4** and similar lactones are crucial for accurate quantification and characterization. The following are generalized protocols for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for the quantification of lactones.

Sample Preparation:

- For high-fat matrices, dissolve the sample in hexane.[8]
- For liquid samples like wine, headspace solid-phase microextraction (HS-SPME) is a suitable pre-concentration technique.[9]
- Prepare a stock solution of the deuterated standard in an appropriate solvent (e.g., ethanol). [10]
- Spike samples with the internal standard solution.[9]

Instrumentation & Conditions:

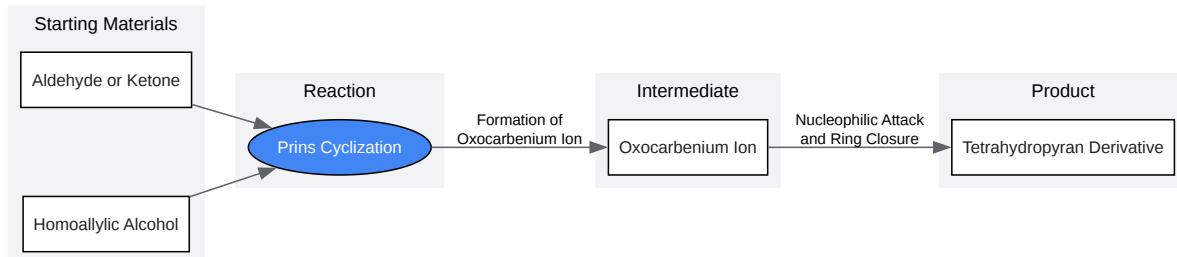
- GC System: Equipped with a capillary column, such as a DB-35MS or equivalent.[10]
- Injector Temperature: 260 °C.[10]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10][11]
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 min.
 - Ramp to 240 °C at 8 °C/min.
 - Ramp to 260 °C at 10 °C/min, hold for 8 min.[10]
- MS System:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[9][11]
 - Ion Source Temperature: 230 °C.[10]
 - Transfer Line Temperature: 260 °C.[10]
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan over a mass range of m/z 25-350.[9] The characteristic fragment ions for δ-lactones are often found at m/z 99.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and can be used for quantitative analysis.

Sample Preparation:

- Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl_3 or CD_3OD).[\[12\]](#)
[\[13\]](#)
- For quantitative NMR (qNMR), add a certified internal standard with a known concentration.

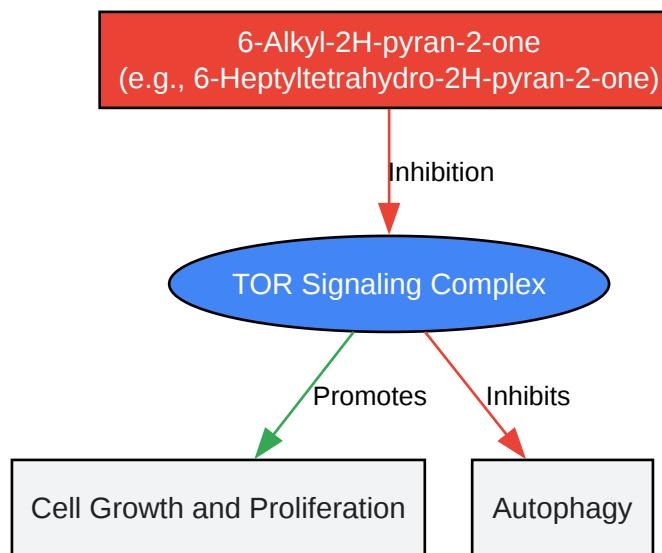

Instrumentation & Conditions:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[\[14\]](#)
- ^1H NMR: Acquire spectra to observe the proton signals. The chemical shifts and coupling constants provide structural information.[\[15\]](#)
- ^{13}C NMR: Acquire spectra to identify the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): Use these experiments to establish connectivity and confirm the structure.
- ^{17}O NMR: Can provide insights into the electronic environment of the oxygen atoms in the lactone ring.[\[14\]](#)

Synthesis and Potential Biological Pathways

Synthesis Workflow

The synthesis of tetrahydropyran-2-ones can be achieved through various methods, including the Prins cyclization. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization.

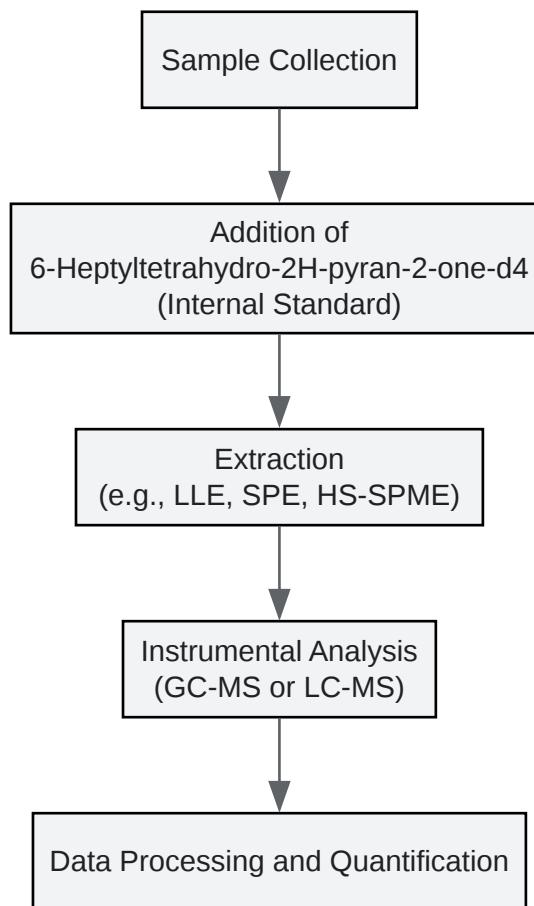


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of tetrahydropyran derivatives via the Prins cyclization.

Potential Signaling Pathway Involvement

While the specific biological activities of 6-Heptyltetrahydro-2H-pyran-2-one have not been extensively studied, related pyran-2-one compounds have been shown to possess biological activity. For instance, 6-pentyl-2H-pyran-2-one has been investigated for its antifungal properties, with evidence suggesting its mechanism of action may involve the Target of Rapamycin (TOR) signaling pathway.^[16] The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors.



[Click to download full resolution via product page](#)

Caption: Postulated interaction of a pyranone with the TOR signaling pathway.

General Experimental Workflow for Analysis

A typical workflow for the analysis of **6-Heptyltetrahydro-2H-pyran-2-one-d4** in a biological or complex matrix involves several key steps from sample collection to data analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. delta-Dodecalactone | 713-95-1 [chemicalbook.com]
- 3. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Natural Delta Dodecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. d-Dodecalactone = 97 , FG 713-95-1 [sigmaaldrich.com]
- 7. (R)-delta-dodecalactone, 29587-89-1 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lactone Ring-Opening Equilibria in Methanol by ^1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. iq.ufrgs.br [iq.ufrgs.br]
- 16. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of 6-Heptyltetrahydro-2H-pyran-2-one-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12368726#chemical-properties-of-6-heptyltetrahydro-2h-pyran-2-one-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com